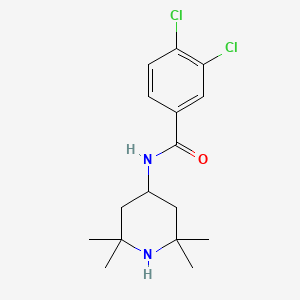

3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" belongs to a class of compounds known for their diverse applications, including potential use in materials science, pharmacology, and as intermediates in organic synthesis. These compounds often exhibit interesting chemical and physical properties due to the presence of the piperidine ring, a common motif in medicinal chemistry, and the dichloro-benzamide moiety, which can contribute to the compound's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of complex organic compounds such as "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" typically involves multi-step organic reactions. Starting materials might include a piperidine derivative and a dichloro-benzamide precursor. Key steps could involve protection/deprotection strategies, activation of the benzamide, and nucleophilic substitution reactions. The synthesis route would be designed to optimize yields, minimize side reactions, and ensure the selective introduction of functional groups (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

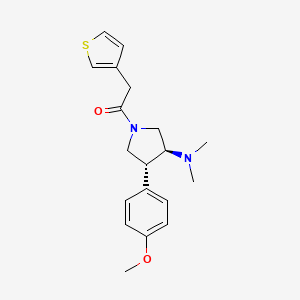

Molecular Structure Analysis

The molecular structure of compounds like "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" is characterized by X-ray crystallography or NMR spectroscopy. These techniques provide detailed information on the molecular geometry, conformation, and electronic structure, crucial for understanding the compound's reactivity and interaction with other molecules. The presence of dichloro and piperidinyl groups significantly influences the compound's electronic distribution and steric profile, affecting its chemical behavior (M. Boča, R. Jameson, & W. Linert, 2011).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, including but not limited to nucleophilic substitution, amidation, and coupling reactions. Their chemical properties are significantly influenced by the functional groups present, allowing for targeted modifications to achieve desired physical and biological properties. The dichloro groups, for example, may undergo substitution reactions with nucleophiles, while the piperidinyl moiety can be involved in forming bonds with electrophiles (R. Issac & J. Tierney, 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are determined by the compound's molecular structure. The presence of the tetramethylpiperidinyl group can increase lipophilicity, potentially affecting the compound's solubility in organic solvents. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of such compounds (Haining Gu et al., 2009).

Chemical Properties Analysis

The reactivity of "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" with other chemical entities is a key aspect of its chemical properties. This includes its behavior in acid-base reactions, its potential for forming hydrogen bonds due to the amide group, and its susceptibility to nucleophilic attack at the dichloro-benzamide moiety. These properties are essential for its applications in organic synthesis and possibly in drug design (I. Scott et al., 2007).

Propriétés

IUPAC Name |

3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O/c1-15(2)8-11(9-16(3,4)20-15)19-14(21)10-5-6-12(17)13(18)7-10/h5-7,11,20H,8-9H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRACXCZRSFZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)

![5,6-dimethyl-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5629999.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)

![5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)

![1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5630037.png)

![3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)

![N-{2-[3-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5630070.png)